molecular formula C13H13F3N2Si B1522477 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile CAS No. 1221792-67-1

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile

Cat. No.: B1522477
CAS No.: 1221792-67-1
M. Wt: 282.34 g/mol
InChI Key: IBTAKELRSAONNG-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile is a complex organic compound characterized by the presence of trifluoromethyl, trimethylsilyl, and benzenecarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the cyano group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific mechanisms of action.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, while the ethynyl and silyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)benzamide
  • 2-Amino-5-(trifluoromethoxy)benzoic acid

Uniqueness

Compared to these similar compounds, 2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile is unique due to the presence of the trimethylsilyl and ethynyl groups These groups confer distinct chemical properties, such as increased reactivity and the ability to participate in specific chemical reactions that are not possible with the other compounds

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2Si/c1-19(2,3)5-4-9-6-11(13(14,15)16)7-10(8-17)12(9)18/h6-7H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTAKELRSAONNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC(=C1)C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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